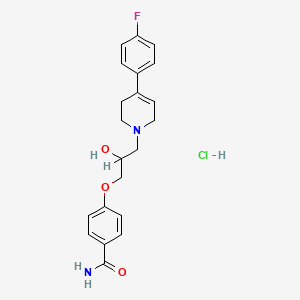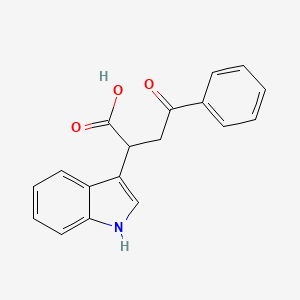
2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid
Overview
Description
Indole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives often involves electrophilic substitution due to excessive π-electrons delocalization . For example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis
Physically, indole derivatives are often crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Scientific Research Applications
PEO-IAA: Comprehensive Analysis of Scientific Research Applications
Plant Growth Regulation: PEO-IAA is a potent auxin antagonist that binds to transport inhibitor response 1/auxin signaling F-box proteins (TIR1/AFBs), which are crucial in plant growth regulation. It suppresses the expression of auxin-responsive genes like ZmSAUR2 and inhibits gravitropic curvature, affecting plant growth patterns .
Chromatin Accessibility: Research on Arabidopsis thaliana indicates that PEO-IAA leads to chromatin loosening by inhibiting the TIR1/AFBs auxin signaling pathway. This suggests that auxin signaling functions to reduce chromatin accessibility, which could have implications for gene expression regulation .
Micropropagation: PEO-IAA has been used to facilitate hemp micropropagation by blocking auxin signaling through binding to the TIR1 receptor. This inhibition of auxin-responsive genes is crucial for controlling plant tissue culture growth .
Auxin Signal Transduction Pathway: Application of PEO-IAA increases endogenous IAA levels in roots by inhibiting the IAA signal transduction pathway. This effect has been observed in both wild-type seedlings and auxin-signaling mutants, indicating a broad impact on plant hormone dynamics .
Anti-Auxin Activity: As an α-alkyl-IAA, PEO-IAA shows potent anti-auxin activity, affecting gene expression and cell division and elongation pathways mediated via SCF TIR1/AFBs .
Synthetic Chemistry: PEO-IAA-inspired anti-auxins have been synthesized, expanding the potential applications of this compound in biological research and agricultural practices .
Mechanism of Action
Target of Action
PEO-IAA primarily targets the Transport Inhibitor Response 1/Auxin Signalling F-box proteins (TIR1/AFBs) . These proteins play a crucial role in auxin signaling, a vital process in plant physiology that regulates numerous aspects of plant development .
Mode of Action
PEO-IAA acts as an anti-auxin , blocking auxin signaling by binding to the TIR1 receptor . This binding inhibits the expression of auxin-responsive genes, effectively antagonizing auxin responses in vivo .
Biochemical Pathways
The primary biochemical pathway affected by PEO-IAA is the auxin signaling pathway . By blocking this pathway, PEO-IAA disrupts the crosstalk between auxins and cytokinins, two phytohormones that determine plant development . This disruption can affect various aspects of plant development, including cell division, elongation, differentiation, and root growth .
Result of Action
The action of PEO-IAA leads to several molecular and cellular effects. For instance, it has been shown to suppress root gravitropism and enhance root phototropism . Additionally, it causes chromatin loosening upon application to proliferating plant cells . In practical applications, PEO-IAA has been used to facilitate hemp micropropagation, improving beneficial morphological traits such as the balanced growth of all produced shoots and enhanced bud proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(12-6-2-1-3-7-12)10-14(18(21)22)15-11-19-16-9-5-4-8-13(15)16/h1-9,11,14,19H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVMWLJNHPHNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284342 | |
| Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
CAS RN |
6266-66-6 | |
| Record name | 6266-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



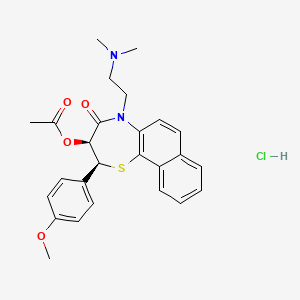
![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)
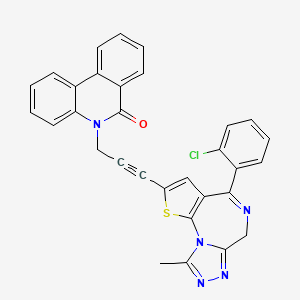
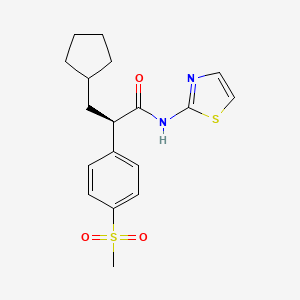
![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)
![2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-](/img/structure/B1679474.png)
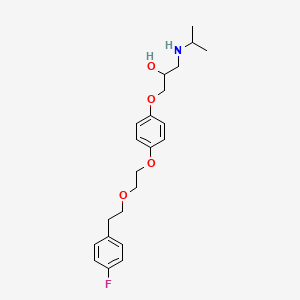
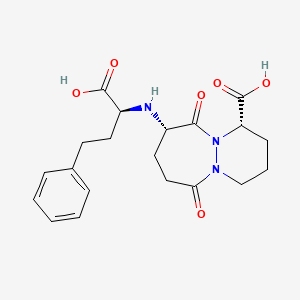
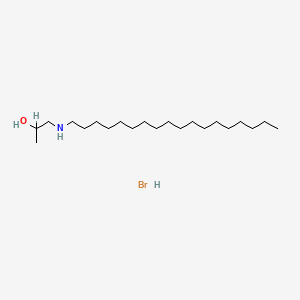


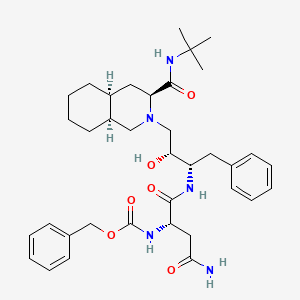
![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)
